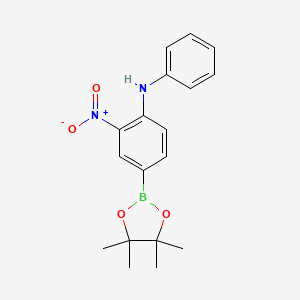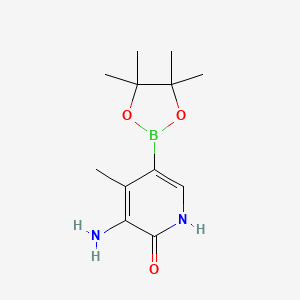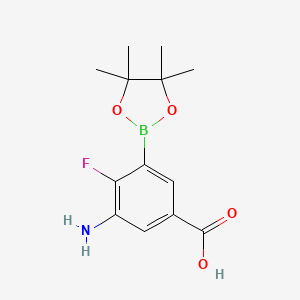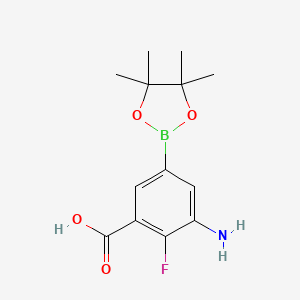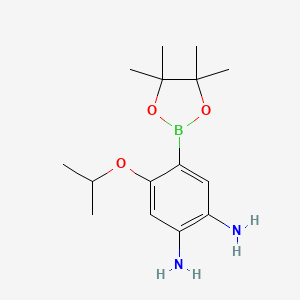
4-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is a complex organic compound featuring both boron and nitrogen functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine typically involves multiple steps:
-
Formation of the Boronate Ester: : The initial step often involves the reaction of a suitable phenol derivative with a boronic acid or boronate ester. For instance, the reaction of 4-isopropoxyphenol with tetramethyl-1,3,2-dioxaborolane under basic conditions can yield the boronate ester intermediate.
-
Amination: : The next step involves the introduction of amino groups. This can be achieved through nitration followed by reduction, or via direct amination using suitable reagents like amines or ammonia under catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the process.
化学反应分析
Types of Reactions
4-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form quinones or other oxidized derivatives, depending on the conditions and reagents used.
-
Reduction: : Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.
科学研究应用
4-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds which are valuable in organic synthesis and catalysis.
-
Medicine: : Its derivatives are explored for their potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
-
Industry: : The compound is used in the production of advanced materials, including polymers and electronic materials, due to its unique chemical properties.
作用机制
The mechanism by which 4-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine exerts its effects involves its ability to participate in various chemical reactions due to the presence of boron and nitrogen functional groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic and electrophilic interactions, as well as coordination with metal catalysts.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure but lacks the isopropoxy and diamine groups, making it less versatile in certain reactions.
Phenylboronic Acid: Another boron-containing compound, it is widely used in organic synthesis but does not have the same functional diversity as 4-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is closely related and can be used in similar synthetic applications but lacks the diamine functionality.
Uniqueness
The uniqueness of this compound lies in its combination of boron and nitrogen functionalities, which allows it to participate in a wide range of chemical reactions and makes it valuable in various fields of research and industry.
属性
IUPAC Name |
4-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-9(2)19-13-8-12(18)11(17)7-10(13)16-20-14(3,4)15(5,6)21-16/h7-9H,17-18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEIXBDVUNGUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(C)C)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
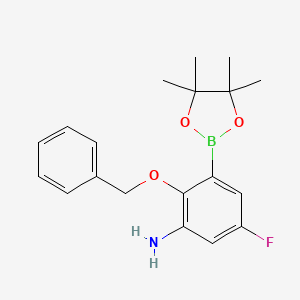
![Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B7957628.png)
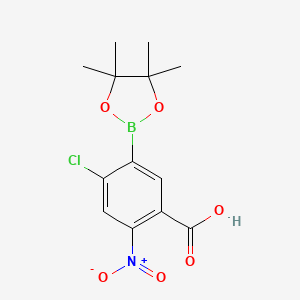
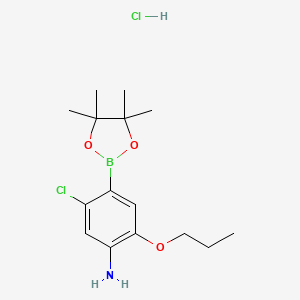
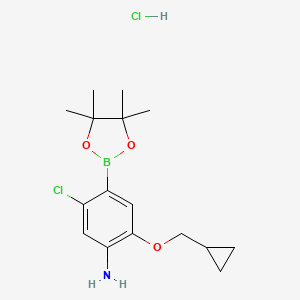
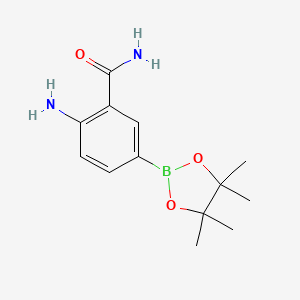

![N-[5-Fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B7957678.png)
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline](/img/structure/B7957682.png)
